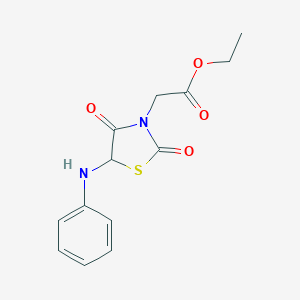
Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate, also known as EA, is a compound that has gained attention in the scientific community due to its potential application in various fields such as medicine, agriculture, and industry. EA is a thiazolidine-based compound that has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate is not yet fully understood. However, studies have shown that Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate can interact with various enzymes and proteins in the body, leading to its pharmacological effects. Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate can reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has several advantages as a compound for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It also exhibits a wide range of pharmacological effects, making it a versatile compound for studying various diseases and conditions. However, there are also limitations to using Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate in lab experiments. Its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in vivo. Additionally, Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has been shown to exhibit cytotoxicity at high concentrations, which could limit its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate. One potential direction is to further investigate its mechanism of action, which could provide insights into its therapeutic potential. Another direction is to study the potential of Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate as a therapeutic agent for various diseases, such as cancer and inflammatory diseases. Additionally, the use of Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate as a precursor for the synthesis of other compounds could be explored further. Overall, the research on Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has shown promising results, and further studies could lead to the development of new therapies and treatments.
Synthesemethoden
Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate can be synthesized through a multi-step process that involves the reaction of aniline with ethyl acetoacetate, followed by the addition of thiosemicarbazide and acetic anhydride. The final product is obtained through the cyclization of the intermediate compound with acetic acid. This synthesis method has been optimized to increase the yield and purity of Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate.
Wissenschaftliche Forschungsanwendungen
Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has been studied extensively for its potential application in various fields. In medicine, Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been studied for its potential to treat Alzheimer's disease and Parkinson's disease. In agriculture, Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has been used as a fungicide and insecticide due to its ability to inhibit the growth of fungi and insects. In industry, Ethyl (5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate has been used as a precursor for the synthesis of other compounds.
Eigenschaften
Molekularformel |
C13H14N2O4S |
|---|---|
Molekulargewicht |
294.33 g/mol |
IUPAC-Name |
ethyl 2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)acetate |
InChI |
InChI=1S/C13H14N2O4S/c1-2-19-10(16)8-15-12(17)11(20-13(15)18)14-9-6-4-3-5-7-9/h3-7,11,14H,2,8H2,1H3 |
InChI-Schlüssel |
GQEHCJPVZIMAMY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=O)C(SC1=O)NC2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)CN1C(=O)C(SC1=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



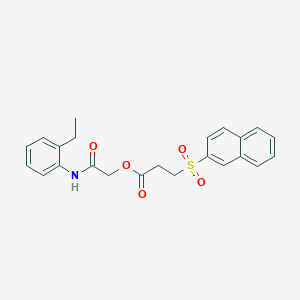
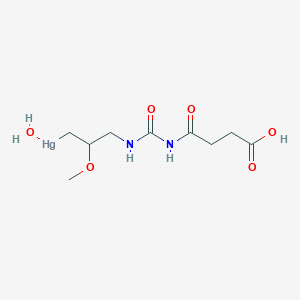
![2-Fluorobenzyl 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoate](/img/structure/B229446.png)
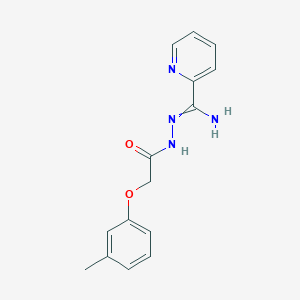
![N-[[amino(pyridin-4-yl)methylidene]amino]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B229448.png)
![2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B229452.png)
![1-{[1-(3-Nitrobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B229465.png)
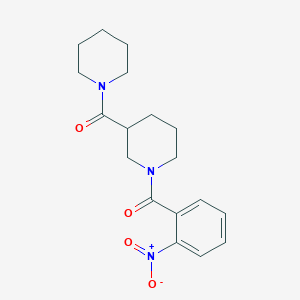
![Biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B229468.png)
methanone](/img/structure/B229470.png)
![(4-Methylpiperazino){1-[(4-nitrophenyl)sulfonyl]-3-piperidyl}methanone](/img/structure/B229476.png)
![1-Methyl-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229477.png)

